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molecular formula C10H16O2 B8628506 4-Hydroxy-5-pentylcyclopent-2-en-1-one CAS No. 78986-03-5

4-Hydroxy-5-pentylcyclopent-2-en-1-one

Cat. No. B8628506
M. Wt: 168.23 g/mol
InChI Key: PJVOCKSLNHMZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04496767

Procedure details

In the same flask as used in Example 1, there were charged α-n-pentylfurfuryl alcohol (I-3) (33.6 g) and water (1680 g), and the mixture was stirred at 100° C. while adjusting to a pH of 4.6-5.0. The reaction mixture was treated in the same manner as in Example 1 to give a mixture (29.2 g) of 2-n-pentyl-3-hydroxy-4-cyclopentenone (II-3) and 2-n-pentyl-4-hydroxy-2-cyclopentenone (III-3). Yield, 87%.
Name
2-n-pentyl-4-hydroxy-2-cyclopentenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1680 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:6](O)[C:7]1[O:11][CH:10]=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH2:4][CH3:5].C(C1C(=O)CC([OH:23])C=1)CCCC>O>[CH2:1]([CH:6]1[CH:7]([OH:11])[CH:8]=[CH:9][C:10]1=[O:23])[CH2:2][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
2-n-pentyl-4-hydroxy-2-cyclopentenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)C=1C(CC(C1)O)=O
Step Two
Name
Quantity
33.6 g
Type
reactant
Smiles
C(CCCC)C(C1=CC=CO1)O
Name
Quantity
1680 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was treated in the same manner as in Example 1

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C1C(C=CC1O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 29.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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